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For Researchers, Scientists, and Drug Development Professionals

ATTO 465, a fluorescent label derived from acriflavin, is recognized for its strong absorption,
high fluorescence quantum yield, and notable thermal and photostability.[1][2] This guide
provides an in-depth analysis of the photophysical properties of ATTO 465 maleimide,
focusing on the critical parameters of brightness and photostability that are paramount for its
application in sensitive and quantitative fluorescence-based assays.

Core Photophysical Properties and Brightness

The intrinsic brightness of a fluorophore is a function of its ability to absorb light (molar
extinction coefficient) and the efficiency with which it converts that absorbed light into emitted
fluorescence (quantum yield). ATTO 465 is characterized as a highly bright and photostable
dye.[1][2][3] In aqueous solutions, it exhibits a significant Stokes shift of approximately 55 nm.

[1][°]

Quantitative Photophysical Data

The following table summarizes the key quantitative parameters that define the brightness of
ATTO 465. The data is primarily for the carboxy derivative in aqueous solution, which is
expected to have very similar spectral properties to the maleimide derivative.
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Parameter Value Conditions Reference

Absorption Maximum

453 nm Aqueous Solution [1][4]15]
(Aabs)
Molar Extinction i
o 7.5 x104 M-1cm-1 Aqueous Solution [11[4115]
Coefficient (Emax)
Emission Maximum ]
506 nm Aqueous Solution [11[4115]
(AfD)
Fluorescence )
] 70 - 75% Aqueous Solution [L][4][5][6]
Quantum Yield (nfl)
Fluorescence Lifetime ]
5.0 ns Aqueous Solution [11[415]16]

(tfl)

Photostability of ATTO 465

Photostability, the ability of a fluorophore to resist photodegradation upon exposure to
excitation light, is a critical attribute for applications requiring long-term or high-intensity
imaging. While ATTO 465 is generally described as having high photostability, quantitative data
for the maleimide derivative, such as the photobleaching quantum yield, is not readily available
in public literature.[1][2]

However, studies on derivatives of ATTO 465 have demonstrated its robust nature. For
instance, a pentafluoroaniline derivative of ATTO 465 (Atto 465-p) has shown greater
photostability with slower bleaching kinetics compared to the free carboxylic acid form and
another common nuclear dye, YoPro-1, under continuous 486 nm laser excitation.[7][8]

Experimental Protocols
General Procedure for Protein Labeling with ATTO 465
Maleimide

This protocol provides a general guideline for the conjugation of ATTO 465 maleimide to thiol
groups on proteins.
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» Protein Preparation: Dissolve the protein at a concentration of 50—-100 pM in a suitable buffer
at a pH of 7.0-7.5. Commonly used buffers include phosphate, Tris, or HEPES at
concentrations of 10—-100 mM.[4]

» Reduction of Disulfide Bonds (if necessary): If the protein contains disulfide bonds that need
to be reduced to generate free thiols, treat the protein with a 10-fold molar excess of a
reducing agent like DTT or TCEP. If DTT is used, it must be removed by dialysis before
adding the dye. TCEP does not require removal.[4] To prevent re-oxidation of thiols, it is
advisable to perform the labeling in an oxygen-free environment.[4]

o Dye Preparation: Immediately before use, dissolve the ATTO 465 maleimide in anhydrous
and amine-free DMF or DMSO.[5][6]

o Labeling Reaction: Add a 10—20 molar excess of the dissolved dye to the protein solution
while stirring.[4]

 Incubation: Allow the reaction to proceed for 2 hours at room temperature or overnight at
4°C, ensuring the reaction is protected from light.[4]

e Quenching (Optional): To consume any excess maleimide reagent, a low molecular weight
thiol such as glutathione or mercaptoethanol can be added.[4]

 Purification: Separate the labeled protein conjugate from unreacted dye using gel filtration
(e.g., Sephadex G-25) or extensive dialysis at 4°C.[4]

Protocol for Measuring Photostability

This protocol outlines a general method for quantifying the photostability of ATTO 465
maleimide conjugated to a biomolecule.

e Sample Preparation:

o Prepare a solution of the ATTO 465-labeled biomolecule at a known concentration (e.g., 1
MM) in a suitable buffer (e.g., PBS).

o For microscopy-based measurements, immobilize the labeled molecule on a glass surface
to prevent diffusion. This can be achieved through surface chemistry or by using a viscous
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mounting medium like glycerol.

 Instrumentation Setup:

o Use a fluorescence microscope equipped with a stable, high-intensity light source (e.g., a
laser or LED) and a sensitive detector (e.g., a PMT or sCMOS camera).

o Set the excitation wavelength to the absorption maximum of ATTO 465 (453 nm) or a
closely available laser line (e.g., 457 nm).

o Use a bandpass filter to collect the fluorescence emission centered around 506 nm.

o Define and maintain a constant excitation light intensity for all comparative experiments.
The local light intensity at the sample is a critical parameter to report.

o Data Acquisition:
o Record an initial fluorescence intensity measurement (lo) at time t=0.
o Continuously illuminate the sample with the excitation light.

o Acquire fluorescence intensity measurements at regular time intervals until the signal has
significantly decreased (e.g., to less than 20% of the initial intensity).

o Data Analysis:

o

For each time point (t), calculate the normalized fluorescence intensity (I/lo).

[¢]

Plot the normalized fluorescence intensity against time.

[¢]

Fit the resulting photobleaching curve to an exponential decay function to determine the
photobleaching rate constant (k).

[¢]

Calculate the photobleaching half-life (t1/2) using the formula: ti/2 = In(2)/k. A longer half-
life indicates greater photostability.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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¢ To cite this document: BenchChem. [ATTO 465 Maleimide: A Technical Guide to
Photostability and Brightness]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15556988#atto-465-maleimide-photostability-and-
brightness]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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